N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide
CAS No.: 1937280-01-7
Cat. No.: VC4564285
Molecular Formula: C7H13N3O2
Molecular Weight: 171.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1937280-01-7 |
|---|---|
| Molecular Formula | C7H13N3O2 |
| Molecular Weight | 171.2 |
| IUPAC Name | N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide |
| Standard InChI | InChI=1S/C7H13N3O2/c1-10-4-5(7(8)9-12)2-3-6(10)11/h5,12H,2-4H2,1H3,(H2,8,9) |
| Standard InChI Key | FLAXZPPGRKJJML-UHFFFAOYSA-N |
| SMILES | CN1CC(CCC1=O)C(=NO)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a piperidine ring (CHN) with the following substituents:
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1-Methyl group: Attached to the nitrogen atom at position 1.
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6-Oxo group: A ketone at position 6.
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3-Carboximidamide: A hydroxyimino-substituted carboximidamide at position 3.
The IUPAC name, N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide, reflects these substituents. Key identifiers include:
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Precursor Preparation: Starting with piperidine derivatives, such as 1-methyl-6-oxopiperidine-3-carboxylic acid, which undergoes esterification or amidation .
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Condensation Reactions: Carboxylic acid intermediates react with hydroxylamine derivatives under controlled conditions (e.g., ethanol/methanol solvents, 60–80°C) .
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Purification: Column chromatography or recrystallization yields the final product with >95% purity .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | HSO, MeOH, reflux | 85–90 | |
| Hydroxylamine Condensation | NHOH·HCl, EtOH, 70°C | 75–80 | |
| Purification | Silica gel chromatography | >95 |
Scalability and Industrial Relevance
Current methods are laboratory-scale, but scalability is feasible using continuous-flow reactors to optimize temperature and solvent use . Industrial applications remain limited due to the compound’s niche pharmacological interest.
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 171.2 g/mol | MS | |
| logP | 0.5 ± 0.2 | Computational | |
| pKa (Hydroxyimino) | 8.9 | Potentiometric |
Applications in Drug Development
Intermediate for Bioactive Molecules
The compound serves as a precursor for:
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Hydrazide Derivatives: Condensation with aldehydes yields hydrazones with enhanced blood-brain barrier permeability .
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Metal Chelators: Hydroxyimino groups bind Mn/Mg, relevant to endonuclease inhibitors .
Structure-Activity Relationship (SAR) Studies
Modifications at positions 3 (carboximidamide) and 6 (oxo) influence target affinity. For example:
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